molecular formula C21H18O3 B3058134 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde CAS No. 88015-49-0

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde

Cat. No. B3058134
CAS RN: 88015-49-0
M. Wt: 318.4 g/mol
InChI Key: JYYIQZAJIGQRLX-UHFFFAOYSA-N
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Description

“4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde” is a chemical compound with the molecular formula C14H12O2 . It is also known by other names such as Benzaldehyde, p-(benzyloxy)-; p-(Benzyloxy)benzaldehyde; 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; and Benzyl 4-formylphenyl ether .


Molecular Structure Analysis

The molecular structure of “4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde” include a molecular weight of 212.2439 . The compound has a predicted boiling point of 502.0±35.0 °C and a predicted density of 1.176±0.06 g/cm3 .

Scientific Research Applications

Oxidation Reactions and Mechanism Insights

The oxidation of methoxy substituted benzyl phenyl sulfides, which includes derivatives of benzaldehydes, provides insights into the reaction mechanisms of various oxidants. The reactions of these sulfides with single-electron transfer oxidants result in the formation of benzaldehydes and other compounds. This illustrates the utility of these compounds in studying the mechanisms of oxidation reactions, especially in distinguishing between single electron transfer and direct oxygen atom transfer processes (Lai, Lepage & Lee, 2002).

Role in Synthesis of Secondary Amides

Benzaldehyde derivatives, including methoxy substituted ones, have been explored for use as linkers in solid-phase organic synthesis. They are instrumental in the formation of secondary amines, which can be further converted into ureas, sulfonamides, aryl amides, and alkyl amides. This shows their application in the synthesis of a wide range of organic compounds, making them valuable in pharmaceutical and chemical research (Swayze, 1997).

Utility in Organic Chemistry Education

In an educational context, methoxybenzaldehydes are used to demonstrate key concepts in organic chemistry, such as equilibrium processes, condensation reactions, and imine formation. Their role in azeotropic distillation experiments for undergraduate students underscores their significance in teaching fundamental organic synthesis techniques (Silverberg et al., 2016).

Antimicrobial Applications

Research into 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has shown promising antimicrobial properties. These compounds have been found effective against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Lal, Yadav & Kumar, 2016).

Oxidation Kinetics and Mechanism Studies

The oxidation of methoxy benzaldehydes, including 4-methoxybenzaldehyde, by certain oxidants like benzimidazolium fluorochromate, has been studied to understand the kinetics and mechanism of these reactions. This research provides insights into the oxidation behavior of these compounds and their role as intermediates in various chemical processes (Malik, Asghar & Mansoor, 2016).

properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-17-6-10-20(11-7-17)24-16-19-8-12-21(13-9-19)23-15-18-4-2-1-3-5-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYIQZAJIGQRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604076
Record name 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde

CAS RN

88015-49-0
Record name 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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